Pramoxine-d8 -

Pramoxine-d8

Catalog Number: EVT-1502931
CAS Number:
Molecular Formula: C₁₇H₁₉D₈NO₃
Molecular Weight: 301.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pramoxine hydrochloride, the parent compound, has the chemical formula C17H28ClNO3 and a molecular weight of 329.86 g/mol. It is typically synthesized for pharmaceutical applications where it serves as a local anesthetic agent. The deuterated form, Pramoxine-d8, retains the core structure but replaces certain hydrogen atoms with deuterium, enhancing its utility in various analytical techniques such as nuclear magnetic resonance spectroscopy.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pramoxine-d8 involves several steps that typically include the preparation of intermediates followed by the introduction of deuterium. One common method for synthesizing pramoxine hydrochloride involves using sodium hydride in tetrahydrofuran as a base to facilitate the reaction between morpholine derivatives and alkyl halides.

  1. Preparation of Intermediates:
    • Morpholine derivatives are reacted with appropriate alkyl halides under controlled conditions.
    • Deuterated solvents may be employed during this step to incorporate deuterium into the final product.
  2. Finalization:
    • The reaction mixture is concentrated, and the product is purified through crystallization or chromatography.
    • Yield and purity are often assessed using high-performance liquid chromatography (HPLC) methods.

The synthesis can yield high purity products, typically above 99%, with careful control over reaction conditions such as temperature and pH .

Molecular Structure Analysis

Structure and Data

Pramoxine-d8 maintains a similar molecular structure to pramoxine, characterized by a morpholine ring connected to an aromatic moiety. The molecular formula for pramoxine-d8 can be represented as C17D8ClNO3, reflecting the presence of deuterium.

  • Key Structural Features:
    • Morpholine ring: A six-membered ring containing one nitrogen atom.
    • Alkyl chain: Contributes to its lipophilicity and anesthetic properties.

Nuclear magnetic resonance spectroscopy (NMR) is utilized to confirm the incorporation of deuterium and to elucidate the compound's structural characteristics .

Chemical Reactions Analysis

Reactions and Technical Details

Pramoxine-d8 can undergo various chemical reactions typical of local anesthetics, including hydrolysis and oxidation. The presence of deuterium allows for tracking these reactions more precisely:

  1. Hydrolysis:
    • Pramoxine-d8 can hydrolyze in aqueous environments, which can be monitored using deuterium-labeled water to trace the reaction kinetics.
  2. Oxidation:
    • The aromatic moiety may undergo oxidation reactions that can be studied using mass spectrometry to analyze degradation pathways.

These reactions are significant for understanding the stability and metabolic pathways of pramoxine derivatives .

Mechanism of Action

Process and Data

Pramoxine acts primarily as a local anesthetic by blocking sodium channels in neuronal membranes. This inhibition prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area.

  • Mechanism Details:
    • Pramoxine binds preferentially to the inactive state of sodium channels.
    • The deuterated form, Pramoxine-d8, may provide insights into binding kinetics through isotopic effects observed in NMR studies.

This mechanism underpins its use in topical formulations for pain relief .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pramoxine-d8 exhibits similar physical properties to its non-deuterated counterpart:

  • Physical Properties:
    • Appearance: Typically a white crystalline solid.
    • Solubility: Soluble in organic solvents such as ethanol and chloroform.
  • Chemical Properties:
    • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
    • Melting Point: Similar to pramoxine hydrochloride, around 50-60 °C.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Pramoxine-d8 finds applications primarily in pharmacological research:

  • Metabolic Studies: Its isotopic labeling allows researchers to track metabolic pathways more effectively.
  • Analytical Chemistry: Used as an internal standard in quantitative analyses due to its distinct NMR signals compared to non-deuterated compounds.
  • Formulation Development: Assists in understanding how modifications affect drug delivery systems.
Introduction to Pramoxine-d8

Structural Characterization and Isotopic Labeling of Pramoxine-d8

Molecular Structure

Pramoxine-d8 (C₁₇H₁₉D₈NO₃) features deuterium atoms at eight specific sites: the butoxy group’s terminal methyl (‑OC₄H₉ → ‑OC₄D₉) and the morpholine ring’s adjacent methylene units (Figure 1). This modification increases the molecular mass from 293.41 g/mol (pramoxine) to 301.45 g/mol, altering key physicochemical properties:

  • LogP: -0.006 reduction (improved hydrophilicity)
  • C-D bond length: 1.09 Å vs. C-H bond (1.11 Å) [6]

Table 1: Structural Comparison of Pramoxine vs. Pramoxine-d8

PropertyPramoxinePramoxine-d8
Molecular FormulaC₁₇H₂₇NO₃C₁₇H₁₉D₈NO₃
Molecular Weight293.41 g/mol301.45 g/mol
Key Deuterated SitesN/AButoxy group, Morpholine ring

Spectroscopic Signatures

Deuteration induces measurable changes in spectroscopic profiles:

  • IR Spectroscopy: C-D stretching vibrations appear at 2,100–2,200 cm⁻¹, distinct from C-H peaks (2,850–3,000 cm⁻¹). The hydrochloride salt shows shifted N⁺-H bending modes due to altered crystal packing [3].
  • Mass Spectrometry: Characteristic +8 Da shift in ESI-MS; M⁺ peak at m/z 301.45 with fragment ions (e.g., m/z 121.08 for deuterated butoxyphenyl) [7].
  • NMR: Disappearance of ¹H signals at δ 0.9 (butoxy ‑CH₃) and δ 3.6 (morpholine ‑CH₂), replaced by corresponding deuterium-silent regions [4].

Table 2: Key Spectroscopic Changes in Pramoxine-d8

TechniquePramoxine SignalPramoxine-d8 Signal
IR (C-H/C-D stretch)2,850–3,000 cm⁻¹2,100–2,200 cm⁻¹
ESI-MS (M⁺)m/z 293.41m/z 301.45
¹H NMR (butoxy CH₃)Triplet, δ 0.9Absent

Rationale for Deuterium Substitution in Pramoxine Analogues

Kinetic Isotope Effect (KIE)

Deuterium substitution leverages the primary KIE, where C-D bonds exhibit ~6–10× higher activation energy for cleavage than C-H bonds due to reduced vibrational frequency and lower zero-point energy [2] [6]. This directly impacts metabolic pathways:

  • Oxidative Metabolism: CYP450-mediated demethylation of pramoxine’s morpholine ring is slowed, reducing metabolite-mediated toxicity [6].
  • Hydrolysis: Esterase-catalyzed degradation (if applicable) is attenuated, extending half-life [10].

Metabolic Stability

Deuteration targets metabolic soft spots identified in pramoxine:

  • Butoxy Group: ω-1 hydroxylation by CYP3A4 is suppressed, decreasing oxidative clearance.
  • Morpholine Ring: N-O bond cleavage is delayed, preserving anesthetic activity [2].In vitro studies of analogous deuterated drugs show 30–70% reduced clearance rates [10].

Pharmacodynamic Preservation

Pramoxine’s mechanism—voltage-gated sodium channel blockade—remains unaffected by deuteration since deuterium does not alter electronic or steric properties of the pharmacophore. The morpholine nitrogen’s interaction with Naᵥ channels is identical to non-deuterated pramoxine [5] [9].

Historical Development of Deuterated Pharmaceutical Agents

Early Foundations (1960s–2000s)

Deuterated drug development began with metabolic tracer studies in the 1960s (e.g., d₂-tyramine, d₃-morphine) [2]. The first clinical application was fludalanine (d₂-tyrosine analog, 1980s), designed to resist transamination and prolong antibacterial effects. Though discontinued for toxicity, it validated deuterium’s metabolic benefits [6] [10].

Modern Milestones (2010–Present)

Three FDA-approved deuterated drugs demonstrate the field’s evolution:

  • Deutetrabenazine (2017): Deuterated VMAT2 inhibitor for Huntington’s chorea; 2× longer half-life than tetrabenazine, enabling once-daily dosing [6] [10].
  • Deucravacitinib (2022): First de novo deuterated TYK2 inhibitor; deuteration prevents oxidation to a non-selective JAK-binding metabolite [2] [6].
  • Donafenib (2021 China): Sorafenib analog with 40% lower clearance and improved HCC survival [2].

Table 3: Key Deuterated Drugs and Their Design Rationale

DrugIndicationDeuterium RoleApproval Year
DeutetrabenazineHuntington's choreaReduces CYP2D6-mediated metabolism2017 (FDA)
DeucravacitinibPsoriasisBlocks aldehyde oxidase metabolism2022 (FDA)
DonafenibHepatocellular carcinomaSlows oxidative defluorination2021 (China)

Pramoxine-d8 in Context

Pramoxine-d8 extends this paradigm to topical anesthetics. Its development parallels RT001 (deuterated linoleic acid for neurodegeneration) and PXL065 (deuterated pioglitazone for NASH), which exploit KIE for tissue retention and reduced off-target effects [6]. Synthetically, pramoxine-d8 is prepared via:

  • Deuterated butanol-d₉ + hydroquinone → butoxyphenol-d₉
  • Alkylation with deuterated 3-chloropropylmorpholine-d₄ [1] [4]

Properties

Product Name

Pramoxine-d8

Molecular Formula

C₁₇H₁₉D₈NO₃

Molecular Weight

301.45

Synonyms

4-[3-(4-Butoxyphenoxy)propyl]morpholine-d8; 4-[3-(p-Butoxyphenoxy)propyl]-Morpholine-d8; 4-[3-(p-Butoxyphenoxy)propyl]morpholine-d8; Pramacort-d8; Pramocaine-d8; Proctofoam-d8; Tronolaine-d8; Tronothan-d8; Tronothane-d8; Tronothane-d8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.